

Technical Guide: Physicochemical Properties of 6-Bromo-3-fluoropyridine-2-carbaldehyde

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Compound of Interest

Compound Name: 6-Bromo-3-fluoropyridine-2-carbaldehyde

Cat. No.: B1286017

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For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-3-fluoropyridine-2-carbaldehyde is a halogenated pyridine derivative that serves as a crucial building block in synthetic organic chemistry. Its unique substitution pattern, featuring an aldehyde group ortho to the nitrogen and flanked by fluorine and bromine atoms at positions 3 and 6 respectively, makes it a versatile intermediate for the synthesis of complex heterocyclic compounds. This document provides a comprehensive overview of its core physicochemical properties, a detailed experimental protocol for its synthesis, and its role as a key intermediate in the development of potentially bioactive molecules. All quantitative data is presented in structured tables for clarity and ease of comparison.

Chemical Identity and Structure

This section details the fundamental identifiers for **6-Bromo-3-fluoropyridine-2-carbaldehyde**.

Identifier	Value
IUPAC Name	6-bromo-3-fluoropyridine-2-carbaldehyde
Synonyms	6-Bromo-3-fluoropicolinaldehyde, 6-Bromo-3-fluoro-2-formylpyridine, 2-Bromo-5-fluoro-6-formylpyridine
CAS Number	885267-36-7
Molecular Formula	C ₆ H ₃ BrFNO
Molecular Weight	204.00 g/mol
Canonical SMILES	<chem>C1=CC(=NC(=C1F)C=O)Br</chem>
InChI	InChI=1S/C6H3BrFNO/c7-6-2-1-4(8)5(3-10)9-6/h1-3H
InChIKey	BFBRCFKSFRYJGE-UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical properties of the compound are summarized below, collating data from various suppliers and databases.

Property	Value	Source
Physical Form	Solid-Powder, White or Almost Colorless	[1][2]
Boiling Point	114-115 °C; 228.573 °C at 760 mmHg	[1]
Density	1.778 g/cm ³	
Flash Point	92.038 °C	
Vapor Pressure	0.073 mmHg at 25°C	
Refractive Index	1.591	
pKa (Predicted)	-1.47 ± 0.10	
Purity	97% - 99.3%	[1][2][3]

Spectral Data

While full spectral data requires access to proprietary databases, key analytical information has been reported.

Spectrum Type	Data
¹ H NMR (400 MHz, CDCl ₃)	δ 10.09 (s, 1H), 7.71 (dd, J= 8.8, 3.6 Hz, 1H), 7.50 - 7.46 (m, 1H)

| Other Available Data | Documentation for ¹³C NMR, HPLC, LC-MS, and IR spectra are reportedly available from various commercial suppliers. |

Experimental Protocols

Synthesis of 6-Bromo-3-fluoropyridine-2-carbaldehyde

A common and effective method for the synthesis of this compound is the oxidation of the corresponding alcohol using Dess-Martin periodinane.

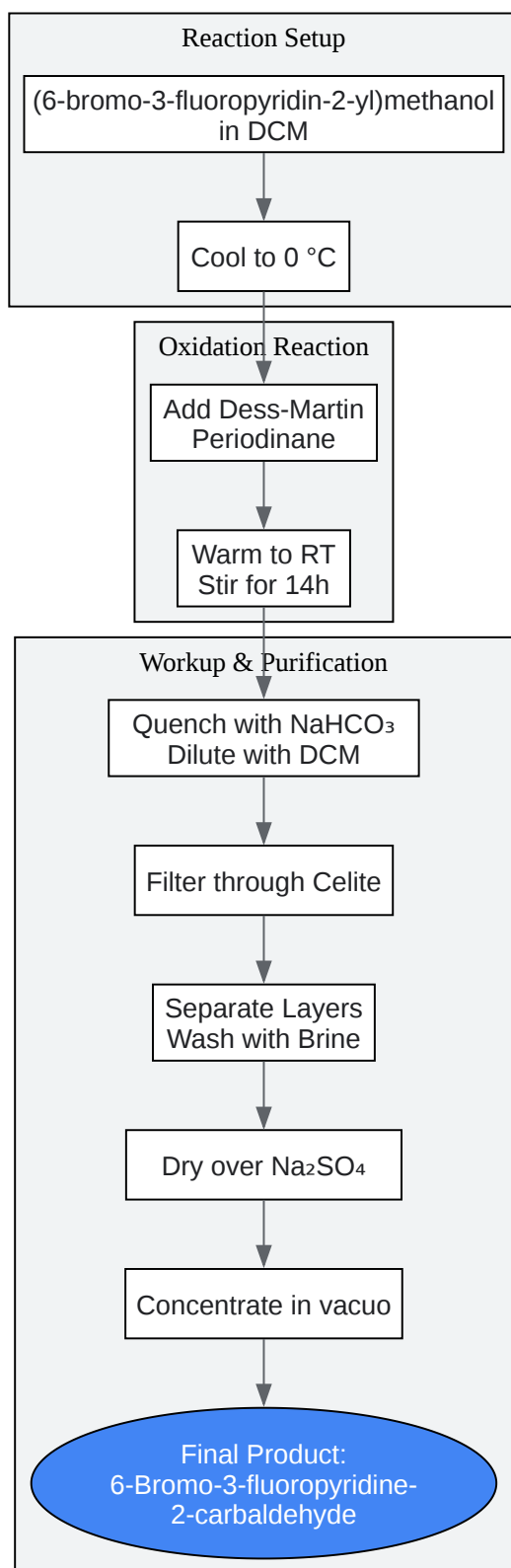
Reaction: Oxidation of (6-bromo-3-fluoropyridin-2-yl)methanol.

Reagents and Materials:

- (6-bromo-3-fluoropyridin-2-yl)methanol
- Dess-Martin periodinane (DMP)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine (saturated aqueous NaCl)
- Sodium sulfate (Na_2SO_4)
- Diatomaceous earth (Celite)

Procedure:

- A solution of (6-bromo-3-fluoropyridin-2-yl)methanol (4 g, 19.42 mmol) in DCM (80 mL) is prepared in a round-bottom flask and cooled to 0 °C in an ice bath.
- Dess-Martin periodinane (12.35 g, 29.1 mmol) is added to the cooled solution.
- The reaction mixture is allowed to warm to room temperature and is stirred for 14 hours.
- The reaction is quenched by the addition of saturated aqueous sodium bicarbonate (50 mL) and then diluted with additional DCM (100 mL).
- The resulting mixture is filtered through a pad of diatomaceous earth (Celite). The filter bed is washed with DCM (100 mL).
- The combined filtrate is transferred to a separating funnel. The aqueous layer is removed, and the organic layer is washed with brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- This procedure affords 6-bromo-3-fluoropicolinaldehyde as a colorless oil (Yield: 69.4%).

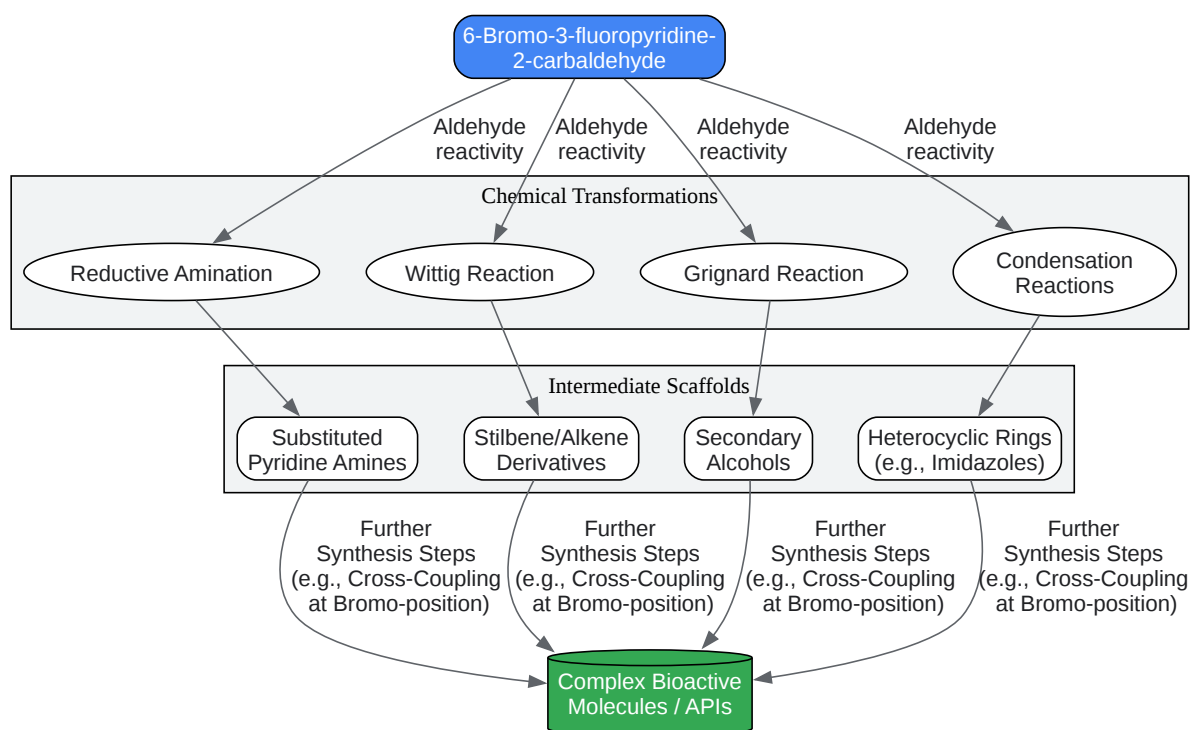


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Caption: Experimental workflow for the synthesis of **6-Bromo-3-fluoropyridine-2-carbaldehyde**.

Role in Drug Development and Logical Relationships

Direct biological activity or signaling pathway involvement for **6-Bromo-3-fluoropyridine-2-carbaldehyde** is not extensively documented in public literature. Its primary role is that of a specialized chemical intermediate. The aldehyde functional group is highly reactive and serves as a handle for introducing the bromo-fluoropyridine moiety into larger, more complex molecules. The presence of three distinct functional handles (aldehyde, bromo, fluoro) allows for sequential and site-selective reactions, making it a valuable building block in medicinal chemistry for the synthesis of potential drug candidates.



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Caption: Role as a versatile intermediate in the synthesis of complex organic molecules.

Safety and Handling

This compound is considered hazardous and should be handled with appropriate personal protective equipment in a well-ventilated area.

Hazard Class	GHS Statements
Signal Word	Warning
Pictograms	GHS07 (Exclamation Mark)
Hazard Statements	H302: Harmful if swallowed. H312: Harmful in contact with skin. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection.
Storage	Store under an inert atmosphere (Nitrogen or Argon) at 2-8°C. Keep containers tightly closed in a dry, cool, and well-ventilated place.

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References

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